Petromyzonol

Vue d'ensemble

Description

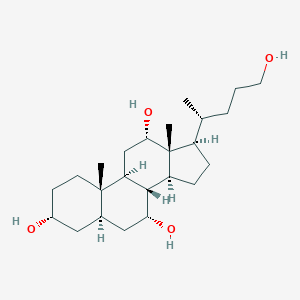

Petromyzonol (5α-C24 bile alcohol sulfate) is a sulfated bile alcohol derivative predominantly identified in the sea lamprey (Petromyzon marinus). As a member of the 5α bile salt family, it features a saturated steroid backbone with a hydroxylated C24 side chain and a sulfate group at the C24 position . This compound and its sulfated derivative, this compound sulfate (PZS), are critical components of the sea lamprey’s chemical communication system. These compounds function as pheromones, guiding migratory adults to spawning streams and mediating reproductive behaviors . Biosynthetically, this compound sulfate is produced via sulfotransferase-mediated modification of bile alcohols in larval and adult lamprey liver tissues . Its structural uniqueness—a 5α configuration and shortened C24 side chain—distinguishes it from bile salts in higher vertebrates, which typically exhibit 5β configurations and carboxylic acid-terminated side chains .

Méthodes De Préparation

Enzymatic Biosynthesis in Lamprey Liver

Sulfotransferase-Mediated Pathway

The larval lamprey liver contains a 5α-petromyzonol sulfotransferase (PZ-SULT) that catalyzes the sulfation of 5α-petromyzonol (5α-PZ). Activity assays revealed PZ-SULT exhibits 12.62 pmol/min/mg activity in larvae compared to 0.9120 pmol/min/mg in juveniles . The enzyme’s substrate specificity was confirmed through thin-layer chromatography (TLC) using [35S]-labeled 3'-phosphoadenosine-5'-phosphosulfate (PAPS) and 5α-PZ, with product identification via autoradiography .

Purification Protocol

A four-step purification process achieves 1,800-fold enrichment:

-

Homogenization : Larval livers (1.39 g) are ground in Tris-HCl buffer (pH 8.0) with protease inhibitors .

-

Centrifugation : Sequential centrifugation at 100 × g, 10,000 × g, and 100,000 × g isolates soluble fractions .

-

Ion-Exchange Chromatography : DEAE Macro-Prep columns elute active fractions at 0.3 M NaCl .

-

Affinity Chromatography : Adenosine-3’,5’-diphosphate (PAP) agarose selectively binds PZ-SULT .

Table 1 : Purification Metrics for PZ-SULT

| Step | Total Protein (mg) | Activity (pmol/min) | Specific Activity (pmol/min/mg) |

|---|---|---|---|

| Crude Extract | 38.4 | 485 | 12.62 |

| DEAE Eluate | 1.2 | 320 | 266.7 |

| Sephadex G-100 | 0.45 | 210 | 466.7 |

| PAP Agarose | 0.02 | 180 | 9,000 |

Chemical Synthesis from Cholic Acid

Allomerization and Stereochemical Inversion

Cholic acid serves as a cost-effective precursor due to structural similarities. Zhu et al. developed a pathway involving:

-

Oxidation : Barton’s protocol using benzeneseleninic anhydride and m-iodoxybenzoic acid converts protected cholic acid to a 1,4-dien-3-one .

-

Reduction : Wilkinson’s catalyst ([RhCl(PPh₃)₃]) hydrogenates the dienone to 5α-cholan-3-one .

-

Stereoselective Reduction : K-Selectride reduces the ketone to the 3α-alcohol with >95% diastereomeric excess .

-

Deprotection : Lithium aluminum hydride (LiAlH₄) cleaves methyl esters and benzyl ethers, yielding this compound in 89% yield .

Table 2 : Key Reaction Conditions for Cholic Acid Conversion

| Step | Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Oxidation | PhSe(O)OH + m-IBX | 25 | 6 | 78 |

| Hydrogenation | H₂ + RhCl(PPh₃)₃ | 50 | 12 | 92 |

| Reduction | K-Selectride | −78 | 2 | 85 |

| Deprotection | LiAlH₄ | Reflux | 4 | 89 |

Enantioselective Synthesis of (+)-Petromyroxol

Grubbs Cross-Metathesis Strategy

The first enantioselective synthesis of (+)-Petromyroxol, a structural analog, employs:

-

Dihydroxylation : Sharpless asymmetric dihydroxylation of 1-chlorooct-2-ene yields (R,R)-diol 12 in 88% ee .

-

Alkyne Coupling : Sonogashira reaction installs a terminal alkyne for triazole formation .

-

Cross-Metathesis : Grubbs II catalyst links allyl ether 14 to acrylate 6 , achieving 94% yield .

Optimization Challenges

-

Catalyst Loading : 5 mol% Grubbs II minimized dimerization side products .

-

Temperature Control : Reactions at −78°C prevented epimerization during K-Selectride reductions .

Table 3 : Enantioselective Synthesis Performance

| Intermediate | Step | Yield (%) | Optical Purity (% ee) |

|---|---|---|---|

| 12 | Dihydroxylation | 88 | 92 |

| 9 | Alkyne Installation | 76 | — |

| 14 | Cross-Metathesis | 94 | 99 |

Comparative Analysis of Preparation Methods

Scalability and Practicality

-

Biosynthesis : Limited by larval liver availability (~7–8 mg/liver) , making gram-scale production impractical.

-

Cholic Acid Route : Utilizes abundant precursors but requires six steps with 43% cumulative yield .

-

Enantioselective Synthesis : High stereocontrol (99% ee) offsets moderate 20% overall yield .

Cost Considerations

Analyse Des Réactions Chimiques

Petromyzonol undergoes various chemical reactions, including sulfation, oxidation, and reduction. The sulfation reaction, catalyzed by this compound sulfotransferase, results in the formation of this compound sulfate . Oxidation reactions can convert this compound into 3-keto-petromyzonol, a more potent chemoattractant . Common reagents used in these reactions include PAPS for sulfation and various oxidizing agents for oxidation reactions. The major products formed from these reactions are this compound sulfate and 3-keto-petromyzonol .

Applications De Recherche Scientifique

Biological Research

Petromyzonol plays a pivotal role in the spawning behavior of sea lampreys. It acts as a chemoattractant , guiding adult lampreys to suitable spawning sites. The interaction of this compound with olfactory receptors triggers a signaling cascade essential for reproductive success.

- Case Study : A study demonstrated that varying concentrations of this compound significantly influenced the migratory patterns of adult Pacific lampreys, indicating its critical role in their life cycle .

Chemical Research

In chemistry, this compound serves as a model compound for studying bile salt chemistry and reactions. Its unique structure allows researchers to explore various chemical transformations, including oxidation and reduction reactions.

- Data Table: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Agents |

|---|---|---|

| Oxidation | Converts hydroxyl groups to ketones or carboxylic acids | Potassium permanganate, Chromium trioxide |

| Reduction | Converts sulfate groups back to hydroxyl groups | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Sulfate group can be replaced with other functional groups | Sodium azide, Thiolates |

Environmental Applications

The use of this compound and its derivatives extends into environmental science, particularly in the management of invasive species like the sea lamprey. Researchers are investigating its potential as a biopesticide to control lamprey populations in freshwater ecosystems.

Mécanisme D'action

Petromyzonol exerts its effects primarily through its role as a pheromone. The compound binds to specific receptors in the olfactory system of sea lampreys, triggering a series of molecular events that lead to the detection and response to the pheromone. The molecular targets involved in this process include olfactory receptors and downstream signaling pathways that regulate the behavior of the lampreys . The binding of this compound sulfate to its receptor activates the hypothalamic-pituitary-gonadal axis, influencing reproductive behaviors .

Comparaison Avec Des Composés Similaires

Comparative Analysis of Petromyzonol and Structurally Related Compounds

This compound shares functional and structural similarities with several bile alcohols, bile acids, and sulfated steroids in the sea lamprey pheromone system. Below is a detailed comparison:

Structural and Functional Comparison

Key Differences and Evolutionary Context

Backbone Configuration: this compound and its derivatives (e.g., 3kPZS) retain the 5α configuration, a primitive trait shared with jawless vertebrates. In contrast, bile salts in jawed vertebrates (e.g., scymnol sulfate in skates, taurocholic acid in mammals) exhibit 5β configurations . The shortened C24 side chain in this compound contrasts with the elongated C27 side chains in cyclostome relatives like 5β-cyprinol sulfate .

Functional Groups :

- Sulfation at C24 (PZS) enhances water solubility, critical for pheromone dispersal in freshwater environments.

- Ketone modifications (e.g., 3kPZS, 3kACA) increase olfactory potency by lowering detection thresholds .

Biological Specificity :

Activité Biologique

Petromyzonol, specifically in its sulfated form known as this compound sulfate (PZS), is a compound derived from the sea lamprey (Petromyzon marinus). It plays a significant role in the biological activity related to the migratory behavior of lampreys, functioning primarily as a pheromone that influences reproductive and migratory patterns. This article delves into the isolation, characterization, and biological implications of this compound, supported by data tables and case studies.

1. Overview of this compound

This compound is a bile alcohol derivative that has been identified as a key component in the pheromonal communication system of sea lampreys. Its sulfated variant, this compound sulfate (PZS), has been shown to have significant olfactory activity, attracting adult lampreys to spawning sites.

2. Isolation and Characterization

The isolation of this compound and its derivatives has been achieved through various biochemical techniques, including bioassay-guided fractionation and liquid chromatography-mass spectrometry (LC-MS). Recent studies have focused on the olfactory potency of PZS and its derivatives.

2.1 Isolation Techniques

- Bioassay-Guided Fractionation : This method involves separating compounds based on their biological activity, allowing for the identification of effective pheromonal components.

- Liquid Chromatography-Mass Spectrometry (LC-MS) : This analytical technique is crucial for characterizing the molecular structure and purity of isolated compounds.

2.2 Characterization Findings

Table 1 summarizes key findings from recent studies on the olfactory activity of this compound sulfate:

| Compound | Concentration (M) | Olfactory Response (EOG) |

|---|---|---|

| This compound sulfate | Significant | |

| Petromyzonamine disulfate (PADS) | Significant | |

| Petromyzosterol disulfate (PSDS) | Moderate |

3. Biological Activity and Mechanisms

The biological activity of this compound primarily revolves around its role as a pheromone. It is involved in guiding migrating adult lampreys to their spawning grounds through olfactory signals.

3.1 Behavioral Assays

Behavioral assays have demonstrated that both this compound and its sulfated forms elicit strong olfactory responses in adult lampreys, leading to increased attraction towards sources emitting these compounds.

- Case Study : A study conducted in controlled laboratory settings showed that adult sea lampreys were significantly more likely to navigate toward water infused with PZS compared to control conditions without the pheromone .

3.2 Olfactory Receptor Interaction

Research indicates that this compound interacts with specific olfactory receptors in lampreys, triggering behavioral responses linked to migration and mating. Cross-adaptation studies have shown that different sulfated steroids are detected by independent receptor sites, highlighting the complexity of olfactory signaling in these organisms .

4. Implications for Lamprey Management

Understanding the biological activity of this compound has significant implications for managing sea lamprey populations, particularly in invasive contexts where they threaten native fish species.

4.1 Pheromone Traps

Utilizing synthetic versions of this compound and its derivatives can enhance trapping methods for controlling lamprey populations. Research has indicated that traps baited with synthesized pheromones effectively attract and capture migrating adults .

5. Conclusion

This compound, particularly in its sulfated form, plays a crucial role in the migratory behavior of sea lampreys through its action as a pheromone. The ongoing research into its isolation, characterization, and biological activity not only enhances our understanding of lamprey ecology but also provides valuable insights for management strategies aimed at controlling invasive populations.

6. References

- Isolation and biological activity studies on this compound have been reported extensively in journals such as Annals of the New York Academy of Sciences and Biomeditsinskaya Khimiya.

- The role of this compound sulfate in olfactory signaling has been documented in various research articles focusing on marine biology and pharmacology .

Q & A

Basic Research Questions

Q. What are the primary biological functions of Petromyzonol in lamprey species, and how can researchers validate these roles experimentally?

- Methodological Answer : To validate biological roles, use in vivo behavioral assays (e.g., migratory or reproductive studies) combined with this compound exposure trials. Quantify chemotactic responses in controlled aquatic environments using spectrophotometry or fluorescence tagging to track molecular interactions. Reference larval odor preference studies in sea lampreys for experimental design inspiration .

Q. What analytical techniques are most effective for isolating and characterizing this compound in complex biological matrices?

- Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is optimal for isolation and quantification. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic sulfated sterol peaks. Validate purity via thin-layer chromatography (TLC) with iodine vapor detection .

Q. How does this compound’s stability vary under different pH and temperature conditions, and what protocols ensure sample integrity during storage?

- Methodological Answer : Conduct stability assays using buffer systems (pH 3–9) and temperatures (4°C to 37°C). Monitor degradation via UV-Vis spectroscopy at 240–260 nm. For long-term storage, lyophilize samples and store under inert gas (argon) at -80°C to prevent oxidation .

Advanced Research Questions

Q. What experimental frameworks (e.g., PICOT) are suitable for designing studies on this compound’s ecological impact as a pheromone?

- Methodological Answer : Apply the PICOT framework:

- P opulation: Sea lamprey (Petromyzon marinus) in freshwater ecosystems.

- I ntervention: Controlled release of synthetic this compound.

- C omparison: Natural vs. synthetic pheromone efficacy.

- O utcome: Migration patterns or spawning rates.

- T ime: Seasonal monitoring over 12 months.

This ensures hypothesis-driven, reproducible study designs .

Q. How can researchers resolve contradictions in NMR data when characterizing this compound derivatives (e.g., sulfation vs. hydroxylation patterns)?

- Methodological Answer : Use comparative spectral analysis with deuterated solvents (e.g., D₂O for sulfated derivatives) to reduce signal overlap. Validate ambiguous peaks via heteronuclear single quantum coherence (HSQC) NMR or X-ray crystallography. Cross-reference with synthetic standards to confirm stereochemistry .

Q. What statistical approaches address variability in bioassay data measuring this compound’s attractant potency across lamprey populations?

- Methodological Answer : Apply mixed-effects models to account for intra-population variability. Use bootstrap resampling to estimate confidence intervals for EC₅₀ values. Normalize data against negative controls (e.g., bile acids from non-target species) to reduce environmental noise .

Q. How can systematic reviews optimize database selection (e.g., PubMed, Web of Science) to minimize bias in this compound-related meta-analyses?

- Methodological Answer : Prioritize databases with Boolean search capabilities and high recall rates (e.g., Web of Science, Scopus). Use search strings combining This compound, lamprey pheromone, and chemoattractant. Exclude non-peer-reviewed sources and apply PRISMA guidelines for transparency .

Q. Data Contradiction and Validation

Q. What strategies mitigate discrepancies between in vitro receptor-binding assays and in vivo this compound response studies?

- Methodological Answer :

- Step 1 : Validate receptor specificity using CRISPR-edited lamprey olfactory cells.

- Step 2 : Correlate in vitro binding affinity (Kd) with in vivo behavioral thresholds (e.g., minimum effective concentration).

- Step 3 : Control for environmental confounders (e.g., water turbidity, competing odors) in field trials .

Q. How should researchers address conflicting reports on this compound’s solubility in aqueous vs. lipid matrices?

- Methodological Answer : Perform phase-partitioning experiments using octanol-water systems. Quantify solubility via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Report results with Hansen solubility parameters (δD, δP, δH) to clarify solvent compatibility .

Q. Tables for Methodological Reference

Propriétés

IUPAC Name |

(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O4/c1-14(5-4-10-25)17-6-7-18-22-19(13-21(28)24(17,18)3)23(2)9-8-16(26)11-15(23)12-20(22)27/h14-22,25-28H,4-13H2,1-3H3/t14-,15-,16-,17-,18+,19+,20-,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSROUVLRAQRBY-JLIFGLSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCO)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.